2-(4-(Dimethylamino)piperidin-1-yl)isonicotinonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
While specific synthesis methods for “2-(4-(Dimethylamino)piperidin-1-yl)isonicotinonitrile” were not found in my search, piperidine derivatives are generally synthesized through intra- and intermolecular reactions . These reactions lead to the formation of various piperidine derivatives, including substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Scientific Research Applications
Drug Designing
Piperidines are among the most important synthetic fragments for designing drugs . Their derivatives are present in more than twenty classes of pharmaceuticals . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .
Anticancer Applications
Piperidine derivatives are being utilized in different ways as anticancer agents . For example, a series of 2-amino-4-(1-piperidine) pyridine derivatives were designed by Zhang et al. as the clinically Crizotinib-resistant anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) dual inhibitor .
Antiviral Applications
Piperidine derivatives have shown potential as antiviral agents . Their unique structure allows them to interact with viral proteins and inhibit their function.
Antimalarial Applications
Some piperidine derivatives have been found to have antimalarial properties . They can interfere with the life cycle of the malaria parasite and prevent it from multiplying.
Antimicrobial and Antifungal Applications
Piperidine derivatives have been used as antimicrobial and antifungal agents . They can inhibit the growth of bacteria and fungi, making them useful in treating various infections.
Antihypertensive Applications
Piperidine derivatives have been used in the treatment of hypertension . They can help to lower blood pressure by relaxing blood vessels.
Analgesic and Anti-inflammatory Applications
Piperidine derivatives have been used as analgesic and anti-inflammatory agents . They can help to relieve pain and reduce inflammation.
Antipsychotic Applications
Piperidine derivatives have been used as antipsychotic agents . They can help to manage symptoms of mental disorders such as schizophrenia.
Mechanism of Action
Target of Action
It’s known that piperidine derivatives play a significant role in the pharmaceutical industry and are present in more than twenty classes of pharmaceuticals .
Mode of Action
A series of 2-amino-4-(1-piperidine) pyridine derivatives have been designed as clinically crizotinib-resistant anaplastic lymphoma kinase (alk) and c-ros oncogene 1 kinase (ros1) dual inhibitors . This suggests that similar compounds may interact with these targets, leading to inhibition of these kinases and subsequent changes in cellular processes.
properties
IUPAC Name |
2-[4-(dimethylamino)piperidin-1-yl]pyridine-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4/c1-16(2)12-4-7-17(8-5-12)13-9-11(10-14)3-6-15-13/h3,6,9,12H,4-5,7-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISHLFCWIOJTQRJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CCN(CC1)C2=NC=CC(=C2)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(Dimethylamino)piperidin-1-yl)isonicotinonitrile |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.